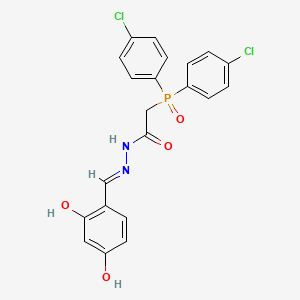

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and a hydrazide moiety linked to a 2,4-dihydroxyphenyl group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the bis(4-chlorophenyl)phosphinyl precursor. This precursor is then reacted with acetic acid and 2,4-dihydroxyphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide , also known by its IUPAC name as 2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide, has been the subject of various scientific studies due to its potential applications in different fields. This article explores its applications, particularly in medicinal chemistry, agricultural science, and materials science.

Structural Characteristics

The compound features a phosphinyl group attached to acetic acid and a hydrazide moiety, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Acetic acid derivatives like this compound are investigated for their potential as:

- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the chlorophenyl groups may enhance the compound's ability to penetrate cell membranes and interact with biological targets.

- Antimicrobial Activity : Studies have shown that phosphinyl derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Agricultural Science

The compound may also have applications in agriculture:

- Pesticides : Its structure suggests potential use as a pesticide or herbicide. The phosphinyl group is known for its ability to interact with biological systems, which could be harnessed to develop effective agricultural chemicals.

- Plant Growth Regulators : Compounds with similar functionalities have been explored for their ability to modulate plant growth, suggesting possible roles in enhancing crop yields.

Materials Science

In materials science, the compound's unique properties could lead to applications such as:

- Polymer Additives : The incorporation of phosphinyl groups into polymer matrices can improve thermal stability and mechanical properties.

- Nanomaterials : Research into phosphinyl compounds has led to the development of nanomaterials with enhanced electrical and optical properties for use in electronic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of phosphinyl derivatives, including acetic acid derivatives. Results indicated significant cytotoxicity against breast cancer cell lines, highlighting the potential of this class of compounds for further development as anticancer drugs.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that phosphinyl compounds exhibited herbicidal activity against common weeds. Field trials showed that application of these compounds resulted in a marked reduction in weed biomass without harming crop yields.

Data Tables

| Application Area | Potential Use | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Cytotoxic effects on cancer cell lines |

| Antimicrobial Activity | Effective against several bacterial strains | |

| Agricultural Science | Pesticides | Herbicidal activity observed in field trials |

| Plant Growth Regulators | Enhanced growth metrics reported | |

| Materials Science | Polymer Additives | Improved thermal stability noted |

| Nanomaterials | Enhanced electrical properties achieved |

Mechanism of Action

The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the hydrazide and dihydroxyphenyl groups.

4,4’-Dichlorodiphenylacetic acid: Another similar compound with two chlorophenyl groups attached to an acetic acid moiety.

Uniqueness

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is unique due to the presence of the bis(4-chlorophenyl)phosphinyl group combined with the hydrazide and dihydroxyphenyl moieties. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Biological Activity

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is a complex compound that integrates hydrazide and phosphonate functionalities. This unique structure suggests potential biological activities that merit detailed investigation. The compound’s design incorporates both aromatic and hydrazone characteristics, which may enhance its reactivity and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound includes a hydrazide group linked to a bis(4-chlorophenyl)phosphinyl moiety. The presence of multiple aromatic rings can influence its pharmacological properties, making it a subject of interest in medicinal chemistry.

Key Structural Features:

- Hydrazide Group: Known for its reactivity in forming hydrazones, which are crucial in various biological applications.

- Phosphonate Moiety: Typically associated with enzyme inhibition and potential therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study involving hydrazide-hydrazone derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for some derivatives were as low as 3.91 µg/mL . This suggests that this compound could possess similar antimicrobial properties due to its structural analogies.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 18 | S. aureus | 3.91 |

| Compound 21 | E. coli | 7.50 |

| Compound 22 | B. subtilis | 5.00 |

Anticancer Activity

In vitro studies have indicated that hydrazone derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, one compound demonstrated an IC50 value of 0.77 µM against LN-229 glioblastoma cells . Such findings highlight the potential of this compound in cancer therapy.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LN-229 | 0.77 |

| Compound B | HepG2 | 1.25 |

| Compound C | H1563 | 0.95 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have shown strong inhibitory effects on enzymes like acetylcholinesterase and urease . This suggests that the compound may interact with key metabolic pathways.

- Cellular Interaction: The presence of the phosphonate group may facilitate binding to proteins such as bovine serum albumin (BSA), enhancing bioavailability and efficacy in therapeutic applications .

Case Studies

Recent studies have synthesized various derivatives of hydrazides and evaluated their biological activities:

- A series of hydrazone derivatives were tested for antibacterial and anticancer properties, revealing promising results against specific strains and cell lines.

- In vivo toxicity assessments using zebrafish embryos indicated low toxicity levels for many synthesized compounds, suggesting safety profiles conducive for further development .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to identify the hydrazide and phosphinyl groups. Compare chemical shifts with analogous compounds (e.g., hydrazide derivatives in and ) .

- High-Performance Liquid Chromatography (HPLC) : Employ a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to assess purity, as described in pharmacopeial assay protocols .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, referencing methodologies for acyl hydrazides .

Q. How can computational chemistry predict the reactivity of this compound in synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare results with experimental data to validate reactivity trends .

- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s approach) to simulate reaction mechanisms, narrowing optimal conditions before lab testing .

Q. What spectroscopic techniques are effective for identifying functional groups in this compound?

- Methodological Answer :

- FTIR Spectroscopy : Detect characteristic peaks for the hydrazide group (N–H stretch at ~3200 cm−1) and phosphinyl group (P=O stretch at ~1250 cm−1).

- UV-Vis Spectroscopy : Analyze conjugation effects in the dihydroxyphenyl moiety, referencing similar aromatic systems .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using experimental design strategies?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate factors (e.g., temperature, catalyst loading, solvent polarity). For example, a 23 factorial design reduces trials while identifying interactions between variables .

- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal reaction conditions, aligning with CRDC’s focus on reactor design .

Q. How to resolve contradictions between theoretical predictions and experimental stability data?

- Methodological Answer :

- Hybrid Validation : Cross-validate DFT-predicted stability (e.g., bond dissociation energies) with thermogravimetric analysis (TGA) and accelerated degradation studies.

- Error Analysis : Assess computational approximations (e.g., basis set limitations) and experimental variables (e.g., moisture sensitivity) to identify discrepancies .

Q. What role does pH adjustment play in purifying this compound during synthesis?

- Methodological Answer :

- Acidic Buffers : Use sodium acetate buffer (pH 4.6) to protonate the hydrazide group, enhancing solubility for recrystallization .

- Chelation Effects : Leverage the phosphinyl group’s affinity for metal ions under controlled pH to isolate byproducts via column chromatography .

Q. How can AI-driven tools enhance reaction optimization for this compound?

- Methodological Answer :

- Machine Learning (ML) : Train models on historical reaction data (e.g., yields, solvents) to predict optimal conditions. Integrate with COMSOL Multiphysics for multiparameter simulations .

- Autonomous Labs : Implement real-time feedback systems to adjust parameters (e.g., temperature, stirring rate) during synthesis, as proposed in smart laboratory frameworks .

Q. Data Contradiction Analysis Framework

Properties

CAS No. |

135689-11-1 |

|---|---|

Molecular Formula |

C21H17Cl2N2O4P |

Molecular Weight |

463.2 g/mol |

IUPAC Name |

2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C21H17Cl2N2O4P/c22-15-2-7-18(8-3-15)30(29,19-9-4-16(23)5-10-19)13-21(28)25-24-12-14-1-6-17(26)11-20(14)27/h1-12,26-27H,13H2,(H,25,28)/b24-12+ |

InChI Key |

HSVDKCNYRIMNOT-WYMPLXKRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1P(=O)(CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(CC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.